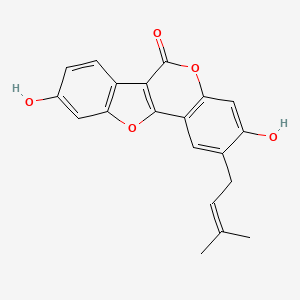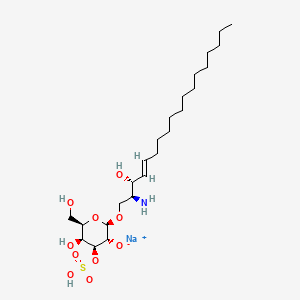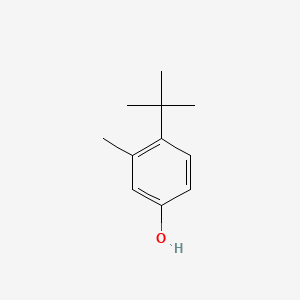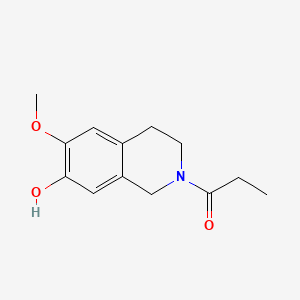
Pinocembrin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pinocembrin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese anderer Flavonoidverbindungen verwendet.
Biologie: Wird für seine Rolle in zellulären Prozessen wie Apoptose und mitochondrialer Funktion untersucht.
Industrie: Wird bei der Entwicklung von funktionellen Lebensmittelzutaten und Pharmazeutika eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung über mehrere Mechanismen:
Antioxidative Aktivität: Erhöht den Gehalt an Glutathion und reduziert oxidativen Stress.
Neuroprotektion: Moduliert die mitochondriale Funktion und schützt die Blut-Hirn-Schranke.
Entzündungshemmend: Hemmt proinflammatorische Reaktionen und verstärkt antioxidative Aktivitäten.
Molekulare Zielstrukturen: Wirkt als kompetitiver Inhibitor der Histidindecarboxylase und moduliert den PERK-eIF2α-ATF4-Signalweg.
Wirkmechanismus
Target of Action
Pinocembrin is a natural flavonoid compound that has been identified in honey, propolis, and several plants . It has shown a variety of properties that could hold promise for treating diseases such as endotoxin shock, cancer, and cardiovascular diseases . It has been shown to pass through the blood-brain barrier (BBB) in a passive transport process, which is partly conducted by p-glycoprotein . This indicates that this compound might be useful for treatment of diseases in the central nervous system (CNS) .
Mode of Action
This compound has anti-inflammatory and neuroprotective effects and the ability to reduce reactive oxygen species (ROS), protect the BBB, modulate mitochondrial function, and regulate apoptosis . It has been shown to increase neuronal viability, decrease lactate dehydrogenase release, inhibit the production of NO and ROS, increase glutathione levels, and downregulate the expression of neuronal NO synthase (nNOS) and iNOS .
Biochemical Pathways
This compound induces ER stress via the inositol-requiring endonuclease 1 α/X-box binding protein 1 pathway and then triggers caspase-12/-4 mediated apoptosis by suppressing autophagy through the activation of PI3K/Akt/mTOR pathway . It also decreases expression of the receptor for advanced glycation end products (RAGE) and regulates its downstream targets, including NF-κB and MAPK pathways, to exert an anti-inflammatory effect .
Pharmacokinetics
Research has shown that this compound can be absorbed rapidly in the body and easily cross the blood–brain barrier . In addition, the absorption/elimination process of this compound occurs rapidly and shows no serious accumulation in the body .
Result of Action
This compound has been shown to protect the brain against damage from ischemic stroke . It can reduce nerve damage in the ischemic area and reduce mitochondrial dysfunction and the degree of oxidative stress . It has also been found to play a role in Parkinson’s disease, Alzheimer’s disease, and specific solid tumors .
Action Environment
The pharmacokinetics and pharmacodynamics of a dietary compound like this compound are influenced by protonation and ionization abilities . Environmental factors such as pH can therefore influence the action, efficacy, and stability of this compound .
Biochemische Analyse
Biochemical Properties
Pinocembrin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), p53, bcl-2, bax, and cleaved caspase-3 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has shown anti-inflammatory and neuroprotective effects, the ability to reduce reactive oxygen species, protect the blood-brain barrier, modulate mitochondrial function, and regulate apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can protect the brain against damage from ischemic stroke .
Metabolic Pathways
This compound is involved in various metabolic pathways. The absorption, distribution, metabolism, and excretion pathways of this compound are discussed in various studies .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been shown to pass through the blood-brain barrier in a passive transport process, which is partly conducted by p-glycoprotein .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Pinocembrin kann sowohl durch biosynthetische als auch durch chemische Verfahren synthetisiert werden. Die Biosynthese beinhaltet die Verwendung von metabolischen Engineering-Strategien und Zweiphasen-pH-Fermentationsstrategien, um die Effizienz zu verbessern . Die chemische Synthese beinhaltet typischerweise die Hydroxylierung von Flavanon .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus natürlichen Quellen wie Propolis und Ingwerwurzeln. Moderne Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden verwendet, um die Verbindung zu reinigen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pinocembrin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid unter sauren Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen beinhalten häufig die Verwendung von Natriumborhydrid.
Substitution: Substitutionsreaktionen können in Gegenwart von Halogenen und Katalysatoren auftreten.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Derivate wie Pinobanksin, das durch Hydroxylierung gebildet wird .
Vergleich Mit ähnlichen Verbindungen
Pinocembrin ist unter den Flavonoiden einzigartig aufgrund seiner beiden Hydroxylgruppen an den Positionen 5 und 7, die zu seinen starken biologischen Aktivitäten beitragen. Ähnliche Verbindungen umfassen:
Pinobanksin: Ein hydroxyliertes Derivat von this compound.
Naringenin: Ein weiteres Flavanon mit ähnlichen antioxidativen Eigenschaften.
Hesperetin: Bekannt für seine entzündungshemmenden und antioxidativen Wirkungen.
This compound zeichnet sich durch seine Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden, und seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen des zentralen Nervensystems .
Eigenschaften
IUPAC Name |
(2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFCJEUYXNAHFI-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075412 | |
| Record name | (+)-Pinocembrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pinocembrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-39-7 | |
| Record name | (+)-Pinocembrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinocembrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Pinocembrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2,3-Dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINOCEMBRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T7C8CH791 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pinocembrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 - 193 °C | |
| Record name | Pinocembrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1678314.png)





